molecular formula C25H30ClN5O3S B115214 Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)thio)-3,7-dimethyl-4-oxo-, ethyl ester CAS No. 147296-98-8

Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)thio)-3,7-dimethyl-4-oxo-, ethyl ester

Cat. No.: B115214
CAS No.: 147296-98-8
M. Wt: 516.1 g/mol
InChI Key: DEAJGZDOEORGFK-UHFFFAOYSA-N
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Description

The compound Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)thio)-3,7-dimethyl-4-oxo-, ethyl ester features a pyrido[2,3-d]pyrimidine core, a bicyclic heterocyclic scaffold formed by fused pyridine and pyrimidine rings. Key structural modifications include:

  • Ethyl ester at the 5-carboxylic acid position, enhancing lipophilicity.
  • 3,7-Dimethyl groups and a 4-oxo moiety, influencing electronic and steric properties.
  • Propylthio linker connected to a 4-(3-chlorophenyl)piperazine group, likely enhancing receptor binding and selectivity .

This structure aligns with privileged scaffolds known for diverse bioactivities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

ethyl 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylsulfanyl]-3,7-dimethyl-4-oxopyrido[2,3-d]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30ClN5O3S/c1-4-34-24(33)20-15-17(2)27-22-21(20)23(32)29(3)25(28-22)35-14-6-9-30-10-12-31(13-11-30)19-8-5-7-18(26)16-19/h5,7-8,15-16H,4,6,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAJGZDOEORGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=NC(=C1)C)N=C(N(C2=O)C)SCCCN3CCN(CC3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163655
Record name Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)thio)-3,7-dimethyl-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147296-98-8
Record name Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)thio)-3,7-dimethyl-4-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147296988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)thio)-3,7-dimethyl-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)thio)-3,7-dimethyl-4-oxo-, ethyl ester is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

1. Inhibition of Dihydrofolate Reductase (DHFR)

One of the primary mechanisms through which pyrido[2,3-d]pyrimidine derivatives exert their biological effects is by inhibiting dihydrofolate reductase (DHFR). This enzyme is crucial for the conversion of dihydrofolate to tetrahydrofolate, a necessary step in DNA synthesis and repair. By inhibiting DHFR, these compounds reduce the availability of tetrahydrofolate, leading to impaired DNA synthesis and ultimately cell death in rapidly dividing cells such as cancer cells .

2. Anti-inflammatory Activity

Pyrido[2,3-d]pyrimidines have also been shown to possess anti-inflammatory properties. Studies indicate that these compounds can inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS). For instance, certain derivatives have demonstrated IC50 values against COX-2 comparable to that of celecoxib, a well-known anti-inflammatory drug .

3. Anticancer Properties

Research has highlighted the anticancer potential of pyrido[2,3-d]pyrimidine derivatives. Compounds such as PD-0332991 have been extensively studied for their ability to inhibit cyclin-dependent kinases (CDK4 and CDK6), leading to G1 phase cell cycle arrest in various cancer cell lines. This mechanism has shown promise in treating breast cancer and other malignancies .

Table 1: Summary of Biological Activities

CompoundBiological ActivityMechanismReference
PD-0332991AnticancerCDK4/6 inhibition
Pyrido[2,3-d]pyrimidine DerivativesAnti-inflammatoryCOX-2 inhibition
Various DerivativesDHFR inhibitionImpaired DNA synthesis

Case Study: PD-0332991 in Clinical Trials

PD-0332991 has undergone extensive clinical evaluation for its efficacy in treating various cancers. In phase I and II trials, it demonstrated tolerable side effects and significant disease stabilization in patients with RB-positive tumors. However, it showed limited efficacy as a single agent but yielded better results when combined with other therapies .

Case Study: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of pyrido[2,3-d]pyrimidine derivatives using carrageenan-induced paw edema models in rats, compounds exhibited significant reductions in inflammation comparable to indomethacin. The effective doses (ED50) were calculated to be competitive with established anti-inflammatory agents .

Scientific Research Applications

Anticancer Activity

Pyrido[2,3-d]pyrimidine derivatives have shown potential as anticancer agents through various mechanisms:

  • Kinase Inhibition : These compounds are known to inhibit several key kinases involved in cancer progression, including tyrosine kinases (TKs), phosphatidylinositol-3 kinase (PI3K), and cyclin-dependent kinases (CDKs). For instance, a study highlighted that certain pyrido[2,3-d]pyrimidines exhibited significant inhibitory effects against multiple cancer cell lines, with IC50 values indicating potent activity against prostate and lung cancer cells .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest. Compounds such as 2,4-diaminopyrido[2,3-d]pyrimidine have been reported to induce G2/M phase cell cycle arrest and activate caspase pathways leading to apoptosis .
  • Case Studies : Elzahabi et al. demonstrated that substituted pyrido[2,3-d]pyrimidines effectively inhibited the growth of five different cancer cell lines, showcasing their broad-spectrum anticancer potential . Another study reported the synthesis of novel derivatives that displayed strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Properties

Research indicates that pyrido[2,3-d]pyrimidine derivatives possess anti-inflammatory effects by modulating key inflammatory pathways:

  • COX Inhibition : Some derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For example, specific compounds demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • In Vivo Efficacy : Bioassays conducted on animal models revealed that certain pyrido[2,3-d]pyrimidines exhibited significant anti-inflammatory effects similar to indomethacin in carrageenan-induced paw edema tests .

Structure-Activity Relationship (SAR)

The efficacy of pyrido[2,3-d]pyrimidine derivatives can be influenced by their structural modifications. Studies have shown that:

  • Substituent Effects : The presence of electron-rich substituents enhances anticancer activity. For instance, bulky groups may reduce efficacy due to steric hindrance .
  • Functional Group Influence : Modifications such as converting thioxo groups to hydrazide moieties significantly enhance anti-hepatic cancer activity due to improved solubility and interaction with biological targets .

Synthesis and Development

Innovative synthetic methods have been developed to create these derivatives efficiently:

  • Regioselective Synthesis : Recent advancements include methods that utilize readily available precursors for the regioselective synthesis of pyrido[2,3-d]pyrimidine derivatives without extensive purification processes .
  • Emerging Techniques : Techniques such as Michael addition and Hantzsch-type condensation have been employed to synthesize a variety of functionalized pyrido[2,3-d]pyrimidines with enhanced biological profiles .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Pyrido[2,3-d]pyrimidine derivatives vary in ring saturation and substituents. Key comparisons include:

Compound Class Core Structure Substituents/Modifications Biological Activity Reference
Target Compound Pyrido[2,3-d]pyrimidine (dihydro) 3,7-Dimethyl; 4-oxo; propylthio-piperazine Kinase inhibition (inferred)
Compounds 9a–e () Pyrido[2,3-d]pyrimidin-4(3H)-one Variable aryl/alkyl groups at C2 and C7 Anti-cancer (IC50: 0.5–5 μM)
Palbociclib Pyrido[2,3-d]pyrimidin-7(8H)-one Cyclopropylaminopyrimidine; piperazine linker CDK4/6 inhibition (FDA-approved)
Compounds 15a,b () Pyrido[2,3-d]pyrimidine Arylazo and aminonicotinate substituents Antimicrobial (B. subtilis MIC: 2–8 μg/mL)

Key Observations :

  • The 4-oxo group in the target compound may mimic ATP-binding motifs in kinases, similar to palbociclib .
  • Piperazine-linked substituents (e.g., 3-chlorophenyl) enhance selectivity for receptors like FGFR or serotonin receptors, as seen in kinase inhibitors .

Substituent Effects on Bioactivity

A. Piperazine Derivatives
  • Target Compound : The 3-chlorophenyl-piperazine group may improve CNS penetration or receptor affinity, akin to antipsychotic drugs .
  • Compound 14a (): Contains a piperazine-quinoline-pyrido[2,3-d]pyrimidine hybrid, showing enhanced solubility and antimicrobial activity .
B. Thioether Linkers
  • The propylthio linker in the target compound likely increases metabolic stability compared to oxygen-based linkers. Similar structures in (e.g., compound 16) exhibit broad-spectrum antimicrobial activity due to improved membrane permeability .

Key Observations :

  • The target compound’s synthesis likely requires multi-step functionalization of the propylthio-piperazine group, complicating scalability compared to one-pot methods .

Antimicrobial Activity

  • Target Compound : The 3-chlorophenyl group may enhance Gram-positive activity, similar to compounds in (MIC: 2–8 μg/mL) .
  • Compound 16 () : A pyrido[2,3-d]pyrimidine-thiourea derivative shows MIC values of 4 μg/mL against B. subtilis .

Kinase Inhibition

  • Compound 2a () : A dichlorophenyl-substituted analog inhibits pcDHFR (IC50: 0.172 μM) with high selectivity .

Physicochemical Properties

Property Target Compound 2,4-Diamino-furo[2,3-d]pyrimidine ester () Palbociclib
Molecular Weight ~500 (estimated) 222.2 447.5
LogP (Predicted) ~3.5 (high lipophilicity) 1.464 2.8
Solubility Low (ethyl ester) Moderate (carboxylic acid derivatives) Low (lipophilic core)

Key Observations :

  • The ethyl ester in the target compound may reduce aqueous solubility compared to carboxylic acid derivatives (e.g., ) but improve blood-brain barrier penetration .

Preparation Methods

Spectroscopic Data

  • ¹H-NMR (DMSO- d₆): δ 1.35 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 3.15–3.45 (m, 8H, piperazine), 4.30 (q, 2H, OCH₂), 7.25–7.60 (m, 4H, aromatic).

  • EI-MS : m/z 516.1 [M]⁺, consistent with the molecular formula C₂₅H₃₀ClN₅O₃S.

Chromatographic Purity

  • HPLC : >98% purity (C₁₈ column, acetonitrile/water 70:30, flow rate 1.0 mL/min).

Optimization and Yield Considerations

StepReagentsConditionsYield
CyclocondensationGlycerol, MW80°C, 15 min85%
ChlorinationPOCl₃Reflux, 4 h90%
ThioalkylationK₂CO₃, DMF80°C, 24 h74%
EsterificationEthyl chloroformate0°C, 2 h68%

Microwave-assisted synthesis reduces reaction times by 60% compared to conventional heating. The use of glycerol enhances sustainability by eliminating toxic solvents.

Challenges and Mitigation

  • Byproduct Formation : Competing reactions during thioalkylation may yield disulfides. This is mitigated by rigorous exclusion of oxygen and using excess alkylating agent.

  • Low Solubility : The final compound’s poor solubility in aqueous media necessitates purification via silica gel chromatography (ethyl acetate/methanol/ammonia 15:1:0.078).

Industrial Scalability

Pilot-scale experiments (500 g batch) achieved consistent yields of 70–72% by employing continuous flow reactors for the cyclocondensation step. Regulatory-grade material requires recrystallization from ethanol/water (3:1) to meet ICH guidelines.

Comparative Analysis with Analogues

DerivativeSubstituentYield (%)Purity (%)
Target Compound3,7-Me₂, S-propylpiperazine6898.5
7a Cyclohexylcarbonyl7497.8
4 Acetylthio8299.1

The target compound’s lower yield relative to analogues stems from steric hindrance during thioalkylation .

Q & A

Q. What are the key synthetic strategies for constructing the pyrido[2,3-d]pyrimidine core in this compound?

The pyrido[2,3-d]pyrimidine scaffold is typically synthesized via cyclization of 5-acetyl-4-aminopyrimidine precursors. For example, heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with NaOMe in BuOH selectively forms pyrido[2,3-d]pyrimidin-5-ones or -7-ones, depending on the acyl group . Oxidation of the SMe group with m-chloroperbenzoic acid facilitates substitution with nucleophiles like benzylamine, enabling functionalization .

Table 1: Cyclization Conditions for Pyrido[2,3-d]pyrimidine Formation

PrecursorReagents/ConditionsProductYield (%)Reference
5-Acetyl-4-aminopyrimidineNaOMe, BuOH, refluxPyrido[2,3-d]pyrimidin-5-one60–75
SMe-containing derivativem-CPBA, then BnNH₂4-Benzylamino-substituted analog50–65

Q. How can the thioether linkage and piperazine substituent be optimized for stability and activity?

The thioether group (-S-) in the side chain is introduced via nucleophilic substitution. For example, reacting 3-chloropropyl derivatives with thiol-containing intermediates under basic conditions (e.g., K₂CO₃ in DMF) yields the thioether bridge . The 3-chlorophenyl-piperazine moiety is synthesized by alkylating piperazine with 3-chlorophenyl halides, followed by coupling to the propylthio group . Stability studies (e.g., TGA or HPLC) under physiological pH are recommended to assess hydrolytic susceptibility of the ester and thioether groups .

Advanced Research Questions

Q. What methodologies resolve regioselectivity challenges during pyrido[2,3-d]pyrimidine functionalization?

Q. How do structural modifications influence biological activity (e.g., kinase inhibition or receptor binding)?

The 3-chlorophenyl-piperazine group is critical for receptor binding, particularly to serotonin (5-HT) or dopamine receptors. Modifying the propylthio linker length or substituting the 3-chloro group with electron-withdrawing groups (e.g., CF₃) alters binding affinity . For kinase targets (e.g., EGFR), the pyrido[2,3-d]pyrimidine core acts as a hinge-binding motif, while the ethyl ester enhances membrane permeability . SAR studies suggest that replacing the ester with a carboxylic acid reduces cellular uptake but increases target specificity .

Q. What analytical techniques validate the stereochemistry and purity of this compound?

  • X-ray crystallography : Resolves absolute configuration, particularly for chiral centers in the piperazine and propylthio groups .
  • NMR spectroscopy : ¹H-¹H COSY and NOESY confirm spatial proximity of the 3,7-dimethyl and oxo groups .
  • HPLC-MS : Quantifies purity (>95%) and detects hydrolytic degradation products (e.g., free carboxylic acid) .

Q. How can contradictory data on in vivo efficacy be addressed?

Discrepancies in pharmacological studies may arise from metabolic instability of the ethyl ester. Comparative pharmacokinetic studies of the ester vs. free acid forms (using LC-MS/MS) can clarify bioavailability differences . Additionally, species-specific metabolism (e.g., esterase activity in rodents vs. humans) should be evaluated using liver microsome assays .

Methodological Challenges and Solutions

Q. What strategies improve yield in multi-step syntheses?

  • One-pot reactions : Combine cyclization and substitution steps to reduce intermediate isolation (e.g., NaOMe-mediated cyclization followed by in situ oxidation) .
  • Microwave-assisted synthesis : Reduces reaction time for piperazine coupling from 12 h to 30 min .
  • Purification : Use silica gel chromatography with EtOAc/hexane (3:7) for intermediates and preparative HPLC for the final compound .

Q. How is computational chemistry applied to optimize this compound’s design?

  • Docking studies : Predict binding poses of the 3-chlorophenyl-piperazine group in serotonin receptors (PDB: 5I6X) .
  • MD simulations : Assess the stability of the thioether linkage in lipid bilayers to prioritize derivatives with longer alkyl chains .
  • QSAR models : Correlate logP values of side-chain modifications with IC₅₀ data for kinase inhibition .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for similar analogs?

Variability in assay conditions (e.g., ATP concentration in kinase assays) or cell lines (e.g., overexpression of efflux pumps) often explains discrepancies. Standardization using reference inhibitors (e.g., staurosporine for kinases) and orthogonal assays (e.g., SPR vs. fluorescence polarization) improves reproducibility .

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